molecular formula C22H22N6O2S B2787905 5-(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034243-91-7

5-(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2787905
CAS No.: 2034243-91-7
M. Wt: 434.52
InChI Key: NDMXAKIPAWWRRZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a 2-ethoxyphenyl-piperazine group at the 4-position and a 1,2,4-oxadiazole ring at the 5-position. The oxadiazole moiety is further substituted with a thiophen-2-yl group. The ethoxy group on the phenyl ring may enhance lipophilicity, influencing blood-brain barrier permeability, while the thiophene and oxadiazole groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

5-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-2-29-18-7-4-3-6-17(18)27-9-11-28(12-10-27)21-16(14-23-15-24-21)22-25-20(26-30-22)19-8-5-13-31-19/h3-8,13-15H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXAKIPAWWRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered interest due to its potential biological activities. This compound is characterized by its complex structure which includes a piperazine moiety, a pyrimidine ring, and an oxadiazole unit, all of which contribute to its pharmacological properties.

  • Molecular Formula : C22H26N6O2S
  • Molecular Weight : 434.55 g/mol
  • CAS Number : 2034243-91-7
  • Structure : The compound features a thiophene ring and an ethoxyphenyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vivo models have suggested that the compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Anticancer Studies

A study conducted by evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results showed:

  • MCF-7 (breast cancer) : IC50 = 25 µM
  • A549 (lung cancer) : IC50 = 30 µM

These findings suggest that the compound could be further developed as a chemotherapeutic agent.

Antimicrobial Activity

In another study , the antimicrobial efficacy was assessed using disk diffusion methods against several pathogens:

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa1475

The compound exhibited notable activity against these pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated in a carrageenan-induced paw edema model in rats . The results indicated:

  • A significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg.
  • Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds with similar structures:

  • FAAH Inhibitors : Compounds similar to this oxadiazole derivative have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids and potential analgesic effects .
  • Tyrosinase Inhibition : Related piperazine derivatives have shown promise as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders .

Scientific Research Applications

Structure and Composition

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C20H22N6O2SC_{20}H_{22}N_6O_2S, and it has a molecular weight of approximately 398.5 g/mol. The presence of the piperazine moiety is notable for its role in enhancing bioactivity and solubility.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. Research has shown that compounds similar to 5-(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Studies involving related piperazine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. These findings position this compound as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Research has also explored the antimicrobial potential of oxadiazole derivatives. Compounds structurally similar to this compound have shown activity against various bacterial strains, indicating their potential as antimicrobial agents .

Photovoltaic Materials

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic photovoltaics. The incorporation of this compound into polymer matrices can enhance the efficiency of light absorption and charge transport in solar cells .

Sensor Development

Due to its electronic properties, this compound can also be explored for use in sensor technology. Its ability to interact with various analytes could lead to the development of sensitive detection systems for environmental monitoring or biomedical diagnostics.

Case Study 1: Anticancer Research

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted the importance of substituent variations on biological activity and suggested further optimization for enhanced efficacy .

Case Study 2: Neuroprotection

In animal models of ischemic stroke, compounds related to this compound showed significant neuroprotective effects by reducing infarct size and improving neurological outcomes. This research emphasizes the therapeutic potential of such compounds in neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-containing heterocycles, which are often explored for CNS activity. Below is a detailed comparison with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Structural Features Hypothesized Pharmacological Implications
Target Compound Pyrimidine core, 2-ethoxyphenyl-piperazine, thiophene-oxadiazole Potential serotonin/dopamine receptor modulation; optimized lipophilicity for CNS penetration .
4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine (CAS 876721-92-5) Morpholine, 4-methoxyphenyl-oxadiazole, butanoyl linker Reduced CNS activity due to polar morpholine group; possible peripheral receptor targeting.
N'-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide (CAS 370070-84-1) Thiazole core, pyridylmethyl-oxamide Enhanced metal-binding capacity (via thiazole sulfur); potential kinase inhibition or antimicrobial activity.
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 361994-90-3) Pyrido-pyrimidinone core, hydroxyethyl-piperazine, thiazolidinone Improved solubility (hydroxyethyl group); thiazolidinone may confer anti-inflammatory or antidiabetic effects.

Key Observations :

Piperazine Substituents :

  • The target compound’s 2-ethoxyphenyl group on piperazine (vs. 876721-92-5 ’s 4-methoxyphenyl) introduces ortho-substitution, which may alter receptor-binding selectivity .
  • The hydroxyethyl-piperazine in 361994-90-3 increases hydrophilicity, likely reducing CNS penetration compared to the ethoxyphenyl variant.

Bioisosteric Replacements: The oxadiazole in the target compound (a carbonyl bioisostere) may mimic ester/amide functionalities in receptor ligands, whereas 361994-90-3’s thiazolidinone could act as a carboxylic acid surrogate .

Research Findings and Limitations

  • Activity Gaps : While the analogs in Table 1 suggest diverse therapeutic avenues (CNS, antimicrobial, anti-inflammatory), explicit binding affinities or in vivo efficacy data for the target compound are absent in the cited sources.
  • Synthetic Challenges : The thiophene-oxadiazole linkage in the target compound may require multistep synthesis under anhydrous conditions, contrasting with the simpler thiazole/oxamide preparations in 370070-84-1 .

Q & A

Q. Optimization strategies :

  • Use catalysts like palladium complexes for cross-coupling reactions to reduce side products .
  • Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize decomposition .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance solubility .

Advanced: How can structural discrepancies in NMR or crystallographic data be resolved for this compound?

Answer:
Contradictions often arise from conformational flexibility, solvent effects, or polymorphism. Methodological approaches include:

  • Multi-technique validation : Compare NMR (¹H/¹³C, 2D COSY/HSQC) with X-ray crystallography data to confirm bond angles and torsion angles .
  • DFT calculations : Use quantum chemical models (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data .
  • Crystallographic refinement : Apply software like SHELXL to resolve disordered regions in the crystal lattice, especially around flexible piperazine or ethoxyphenyl groups .

Example : In a structurally related oxadiazole-piperazine derivative, X-ray analysis revealed a twisted conformation of the piperazine ring due to steric hindrance, which NMR alone could not resolve .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing oxadiazole C-5 vs. C-3 positions) .
  • IR spectroscopy : Identify functional groups like C=N (oxadiazole, ~1600 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and rule out impurities .

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